![molecular formula C21H22N2O5 B6291803 Fmoc-Sar-Sar CAS No. 2313534-20-0](/img/structure/B6291803.png)
Fmoc-Sar-Sar
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Overview
Description
“Fmoc-Sar-Sar” is used as a building-block in solid-phase peptide synthesis for bis-Sarcosine fragment introduction and for poly-Sarcosine synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Sar-Sar” involves several steps. Chemoenzymatic approaches have been used for the synthesis of bioactive natural products . An orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides . Large-scale syntheses of Fmoc-protected non-proteogenic amino acids have also been reported .
Molecular Structure Analysis
The molecular formula of “Fmoc-Sar-Sar” is C21H22N2O5 . Its molecular weight is 382.4 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-Sar-Sar” include ester hydrolysis . The Fmoc protecting group has been used in the synthesis of complex peptides that contain highly reactive electrophiles .
Physical And Chemical Properties Analysis
“Fmoc-Sar-Sar” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .
Scientific Research Applications
Peptide Synthesis
“Fmoc-Sar-Sar” is used as a building block in solid-phase peptide synthesis . This process is crucial in the production of peptides, which are compounds consisting of two or more amino acids linked in a chain.
“Fmoc-Sar-Sar” is used for the introduction of bis-Sarcosine fragments . Sarcosine, also known as N-methylglycine, is an intermediate and byproduct in glycine synthesis and degradation. It plays a role in various biological processes.
Poly-Sarcosine Synthesis
“Fmoc-Sar-Sar” is also used in the synthesis of poly-Sarcosine . Poly-Sarcosine is a type of polypeptide that has potential applications in drug delivery systems.
Development of Drug-Linker Platforms
Research has been conducted on Exatecan Antibody Drug Conjugates based on a Hydrophilic Polysarcosine Drug-Linker Platform . “Fmoc-Sar-Sar” could potentially be used in the development of such platforms.
Safety and Hazards
Future Directions
The future directions of “Fmoc-Sar-Sar” research could involve the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine, co-assembled with other amino acids or peptides . This could potentially support the repair of injuries or the age-related impaired structures or functions of living tissues .
Mechanism of Action
- Fmoc-Sar-Sar is a compound commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for amines .
- Fmoc-Sar-Sar is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-22(12-20(25)26)19(24)11-23(2)21(27)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCNFQALQXGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Sar-Sar |
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